molecular formula C14H15NO2S B5731584 N-benzyl-N-phenylmethanesulfonamide

N-benzyl-N-phenylmethanesulfonamide

Cat. No. B5731584
M. Wt: 261.34 g/mol
InChI Key: KSJUCRGGRLCPQU-UHFFFAOYSA-N
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Description

N-benzyl-N-phenylmethanesulfonamide, also known as Benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. Benzydamine is a white crystalline powder that is soluble in water and ethanol. It was first synthesized in the 1960s and has since been used in various medical applications.

Scientific Research Applications

Synthesis and Derivatization

N-benzyl-N-phenylmethanesulfonamide and its derivatives are involved in the synthesis and derivatization processes. For instance, N,N-dichlorophenylmethanesulfonamide reacts with trichloroethylene to create highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which show high reactivity through alkylation of various compounds (Yu. A. Aizina, G. Levkovskaya, I. Rozentsveig, 2012).

Catalytic Applications

The compound has also found use in catalytic applications. N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) serves as a novel N-bromo reagent catalyzing the tetrahydropyranylation and depyranylation of alcohols and phenols under mild conditions (A. Khazaei, A. Rostami, Marjan Mahboubifar, 2007).

Derivatization in Analytical Chemistry

A polymer-supported version of the compound, N-benzyl-N-nitroso-4-toluenesulfonamide, is synthesized and utilized as a derivatizing agent. It's particularly effective for preparing phenyldiazomethane (PDM), which is employed for the benzylation of various acids, including those used in nerve agent markers analysis (A. Mazumder et al., 2011).

Eco-Friendly Synthesis

The compound is involved in eco-friendly synthetic processes. An eco-friendly synthesis approach in aqueous medium has been established for the synthesis of benzenemethanesulfonamides and their corresponding N,N-diethyl substituted amido moieties. This technique offers a significant rate enhancement and excellent yields (O. Ajani, O. Familoni, J. O. Echeme, Feipeng Wu, 2013).

Palladium-catalysed Arylation

N-benzyl-N-phenylmethanesulfonamide is used in palladium-catalysed arylation processes. This technique is exemplified by treating N-benzyl-N-methylmethanesulfonamide with catalytic Pd(OAc)2, leading to the formation of N-benzyl-N-methylphenylmethanesulfonamide (J. Zeevaart, C. Parkinson, C. B. Koning, 2005).

properties

IUPAC Name

N-benzyl-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-18(16,17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUCRGGRLCPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-phenylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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